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Compound of Interest

Compound Name: 2-Chloro-4(1H)-pyridinone

Cat. No.: B096057

An In-depth Technical Guide to 2-Chloro-4(1H)-pyridinone (CAS: 17368-12-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-4(1H)-pyridinone, also identified by its CAS number 17368-12-6, is a pivotal
heterocyclic organic compound.[1] Structurally, it features a six-membered pyridine ring
substituted with a chlorine atom at the second position and a hydroxyl or keto group at the
fourth position.[1] This substitution pattern makes it a highly valuable and reactive intermediate
in the synthesis of a wide array of more complex molecules, particularly within the
pharmaceutical and agrochemical industries.[1][2] Its utility is fundamentally governed by a
crucial chemical characteristic: prototropic tautomerism. This guide provides a comprehensive
technical overview of its properties, synthesis, reactivity, and handling, offering field-proven
insights for laboratory applications.

Section 1: Chemical Identity and Physicochemical
Properties

The compound is most accurately described as an equilibrium between two tautomeric forms:
2-chloro-4-hydroxypyridine and 2-chloro-4(1H)-pyridinone.[3] This duality is critical to
understanding its reactivity and spectroscopic profile. Key identifying and physical properties
are summarized below.
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Property Value Source(s)
CAS Number 17368-12-6 [4]
Molecular Formula CsHaCINO [4]
Molecular Weight 129.54 g/mol [2][4]
IUPAC Name 2-chloro-1H-pyridin-4-one [4]

2-Chloro-4-hydroxypyridine, 2-
Synonyms o [1][5]
Chloro-4-pyridinol

White to light yellow crystalline
Appearance , [1]
solid/powder

Melting Point 168-173 °C [6]
. i 225.1 °C at 760 mmHg
Boiling Point ) [6]
(Predicted)
Density 1.392 g/cm3 (Predicted) [6]

Moderate solubility in water;

more soluble in organic

Solubility ) [1][2]
solvents like ethanol, DMF, and
DMAc.
VBEHFOMFHUQAQOW-

InChl Key [1][2]

UHFFFAOYSA-N

Section 2: The Core Concept of Tautomerism

The most important chemical feature of this molecule is the tautomeric equilibrium between the
aromatic hydroxy (lactim) form and the non-aromatic pyridone (lactam) form. The position of
this equilibrium is highly sensitive to the molecule's environment, including the physical state
and solvent polarity.[7][8]

¢ Inthe Gas Phase: The hydroxy form, 2-chloro-4-hydroxypyridine, tends to be more stable.
This is attributed to the aromaticity of the pyridine ring.[8][9]
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 In Polar Solvents (e.g., water, ethanol): The pyridone form, 2-chloro-4(1H)-pyridinone, is
favored. Polar solvents effectively solvate the charge separation inherent in the amide-like
pyridone structure, stabilizing it over the less polar hydroxy form.[7][8]

 In the Solid State: The compound typically exists predominantly as the pyridone tautomer,
which allows for strong intermolecular hydrogen bonding.[8]

This solvent-dependent equilibrium is a critical consideration in reaction design, as the
reactivity of the two forms differs significantly.
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QC Workflow for 2-Chloro-4(1H)-pyridinone

rimary Check

- Detection: UV @

Purity Assay (HPLC-UV)
- C18 Column
- Mobile Phase: Acetonitrile/Water

~254 nm

if Purity >95%

Identity Confirmation (*H NMR)
- Solvent: DMSO-d6
- Confirm shifts and splitting

}tructure Confirmed

Mass Confirmation (LC-MS)
- ESI Positive Mode
- Confirm [M+H]* at m/z 130.0

iAass Confirmed

- Confirm C=0 stretch

Functional Group ID (ATR-IR)

- Confirm N-H stretch (~3270 cm™1)

(~1680 cm™?)

'

All Specs Met

Pass/Fail Decision

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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